molecular formula C16H17FO3 B13388940 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol

1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol

Cat. No.: B13388940
M. Wt: 276.30 g/mol
InChI Key: VDIAEZXXYSIJDO-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

The synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol typically involves several steps, including the introduction of the benzyloxy, fluoro, and methoxy groups onto the phenyl ring, followed by the attachment of the ethanol moiety. One common synthetic route involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group can be added using a methylating agent like dimethyl sulfate or methyl iodide.

    Ethanol Attachment: The final step involves the reaction of the substituted phenyl compound with an appropriate ethanol derivative under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy, fluoro, and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can be compared with other similar compounds, such as:

    1-(3-(Benzyloxy)-2-fluorophenyl)ethanol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-(Benzyloxy)-6-methoxyphenyl)ethanol: Lacks the fluorine atom, which may influence its binding affinity and specificity.

    1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)propanol: Contains a propanol moiety instead of ethanol, which may alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17FO3

Molecular Weight

276.30 g/mol

IUPAC Name

1-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H17FO3/c1-11(18)15-13(19-2)8-9-14(16(15)17)20-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3

InChI Key

VDIAEZXXYSIJDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC)O

Origin of Product

United States

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